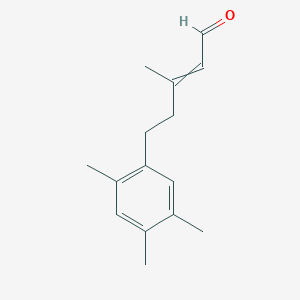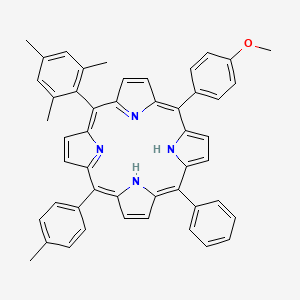![molecular formula C14H16O3 B14203127 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid CAS No. 876013-91-1](/img/structure/B14203127.png)
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of an ethenyl group, a propan-2-yl ether, and a phenylprop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a phenol derivative with an appropriate alkyl halide to introduce the propan-2-yl ether group. This is followed by a Heck reaction to introduce the ethenyl group. The final step involves the formation of the prop-2-enoic acid moiety through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to minimize side reactions and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects. The prop-2-enoic acid moiety can also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the ethenyl and propan-2-yl ether groups, making it less reactive in certain chemical reactions.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of the ethenyl and propan-2-yl ether groups, leading to different reactivity and applications.
Uniqueness
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both the ethenyl and propan-2-yl ether groups. These functional groups enhance its reactivity and make it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
876013-91-1 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
3-(3-ethenyl-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-10H,1H2,2-3H3,(H,15,16) |
Clave InChI |
PJKZJDKWMOXGOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


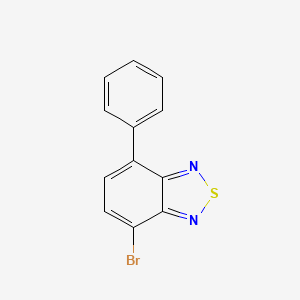


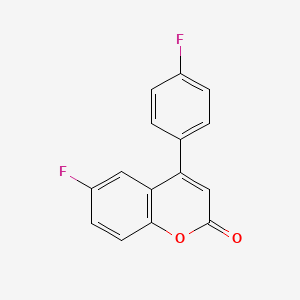
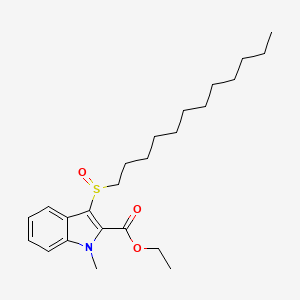
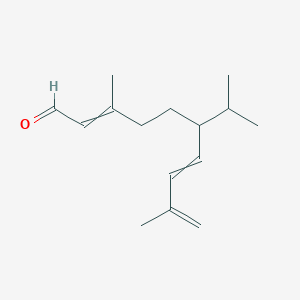
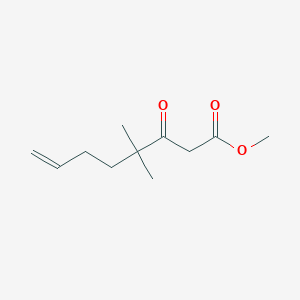
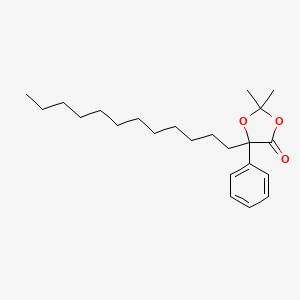
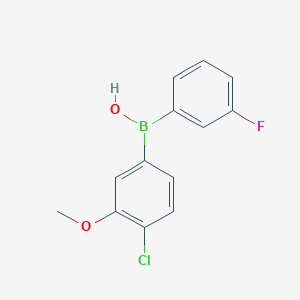
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
